

# A Comparative Guide to the SN2 Reactivity of Bromoethane and Iodoethane

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## Compound of Interest

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In the landscape of synthetic organic chemistry, the bimolecular nucleophilic substitution (SN2) reaction is a cornerstone for the construction of complex molecules. The choice of substrate is paramount in dictating the efficiency and rate of these reactions. This guide provides an objective comparison of the SN2 reactivity of two common primary alkyl halides: **bromoethane** and iodoethane. This analysis is supported by experimental data and detailed methodologies to inform substrate selection in research and development.

## Executive Summary

Iodoethane exhibits significantly higher reactivity in SN2 reactions compared to **bromoethane**. This enhanced reactivity is overwhelmingly attributed to the superior leaving group ability of the iodide ion ( $I^-$ ) relative to the bromide ion ( $Br^-$ ). The carbon-iodine bond is inherently weaker and more polarizable than the carbon-bromine bond, which lowers the activation energy of the reaction and consequently leads to a faster reaction rate. For drug development professionals, this translates to potentially milder reaction conditions, shorter reaction times, and higher yields when employing iodoethane as a substrate in SN2-mediated synthetic steps.

## Data Presentation: Quantitative Comparison of Reaction Rates

The relative rates of SN2 reactions are directly influenced by the nature of the leaving group. Experimental kinetic data consistently demonstrates a significant rate enhancement when bromide is substituted with iodide. The following table summarizes relative rate constants for the SN2 reaction of ethyl halides, illustrating the pronounced difference in reactivity.

Substrate	Leaving Group	Nucleophile	Solvent	Relative Rate Constant (k <sub>rel</sub> )
Iodoethane	I <sup>-</sup>	Tetrabutylammonium cyanide	-	10 <sup>-1</sup> M <sup>-1</sup> s <sup>-1</sup>
Bromoethane	Br <sup>-</sup>	Tetrabutylammonium cyanide	-	10 <sup>-2</sup> M <sup>-1</sup> s <sup>-1</sup>

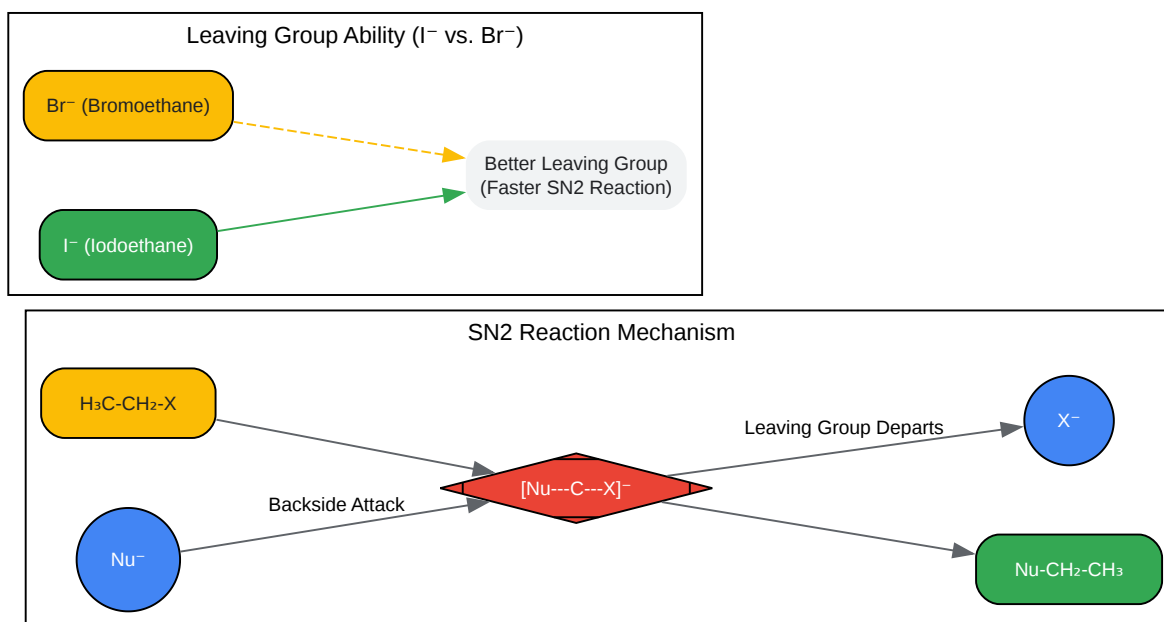
Data adapted from a study by Westaway and co-workers, which provides a clear quantitative measure of the leaving group effect on the SN2 reaction rate.[\[1\]](#)

## Underlying Chemical Principles

The disparity in SN2 reactivity between iodoethane and **bromoethane** is fundamentally governed by the characteristics of the halogen leaving group.[\[2\]](#)[\[3\]](#)[\[4\]](#) Several key factors contribute to the superior leaving group ability of iodide:

- **Bond Strength:** The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond. A weaker bond requires less energy to break, leading to a lower activation energy for the SN2 transition state.[\[3\]](#)
- **Polarizability:** Iodine is larger and its electron cloud is more diffuse and polarizable than that of bromine. In the SN2 transition state, the developing negative charge on the leaving group is better stabilized through this increased polarizability.
- **Basicity of the Leaving Group:** Weaker bases are better leaving groups. The iodide ion (I<sup>-</sup>) is a weaker base than the bromide ion (Br<sup>-</sup>). This is because hydroiodic acid (HI) is a stronger acid than hydrobromic acid (HBr).[\[5\]](#)[\[6\]](#)

The following diagram illustrates the SN2 reaction mechanism and highlights the key factors influencing leaving group ability.



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Caption: SN2 reaction mechanism and comparison of leaving group ability.

## Experimental Protocols

A common and effective method to qualitatively compare the SN2 reactivity of **bromoethane** and iodoethane is through the Finkelstein reaction.<sup>[7][8][9][10][11]</sup> This experiment relies on the differential solubility of sodium halides in acetone. Sodium iodide is soluble in acetone, while sodium bromide and sodium chloride are not.

**Objective:** To qualitatively determine the relative SN2 reaction rates of **bromoethane** and iodoethane by observing the formation of a precipitate.

**Materials:**

- **Bromoethane**
- Iodoethane
- 15% (w/v) solution of sodium iodide in acetone
- Test tubes
- Pipettes or droppers
- Water bath (optional, for gentle warming)
- Stopwatch or timer

Procedure:

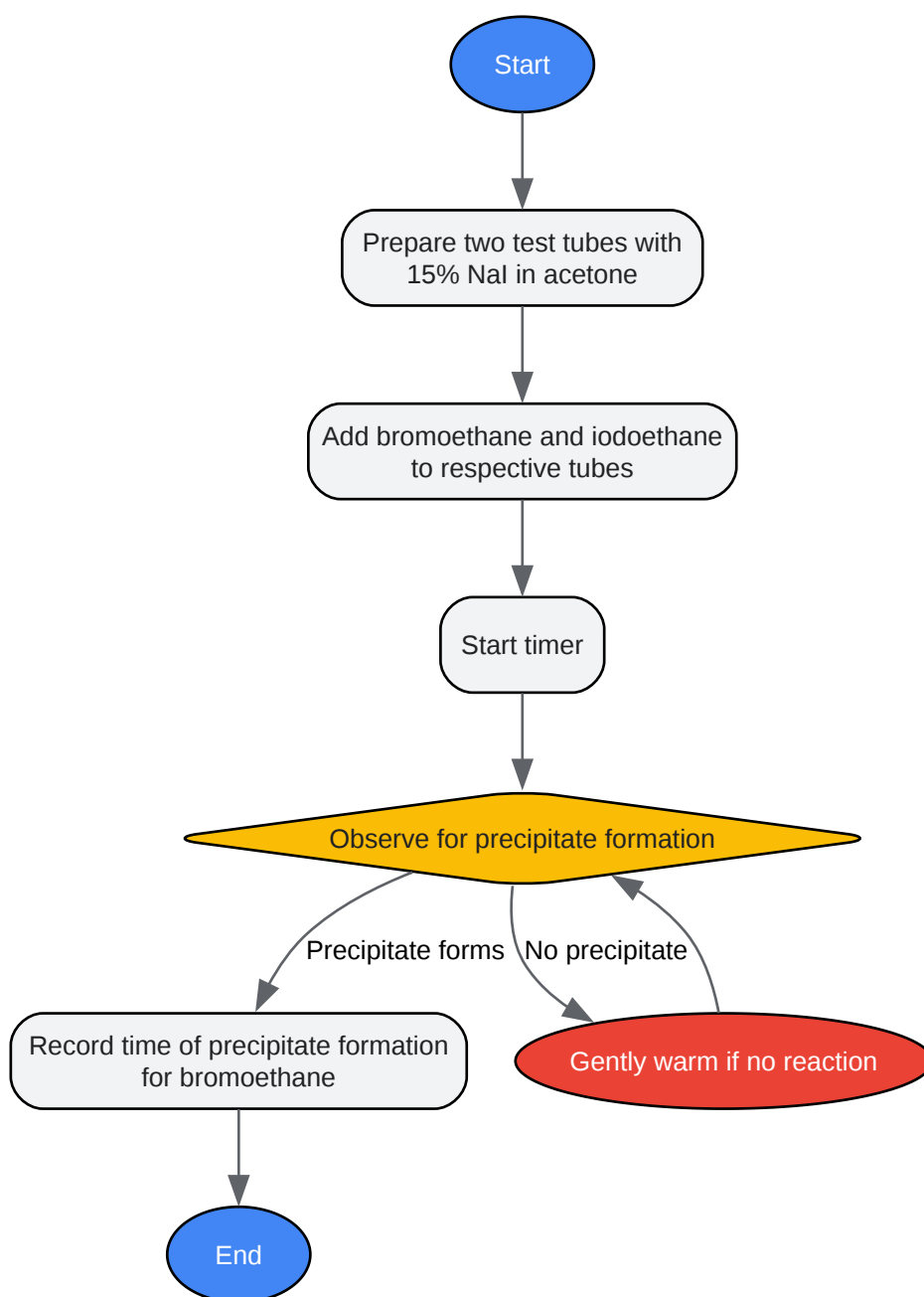
- Label two clean, dry test tubes, one for **bromoethane** and one for iodoethane.
- To each test tube, add 2 mL of the 15% sodium iodide in acetone solution.
- Simultaneously add 5 drops of **bromoethane** to its respective test tube and 5 drops of iodoethane to its test tube.
- Start the stopwatch immediately after the addition of the alkyl halides.
- Gently agitate both test tubes to ensure thorough mixing.
- Observe the test tubes for the formation of a precipitate (a cloudy or solid substance).
- Record the time at which a precipitate first becomes visible in each test tube.
- If no reaction is observed at room temperature after a reasonable amount of time (e.g., 10-15 minutes), the test tubes can be gently warmed in a water bath to facilitate the reaction.

Expected Results:

A precipitate of sodium bromide (NaBr) will form in the test tube containing **bromoethane**, and a precipitate of sodium iodide (NaI) will not be observed in the iodoethane tube as it is the reactant. However, the reaction of **bromoethane** will be noticeably slower than the exchange

reaction would be for a chloroalkane, for instance. The key comparison is the rate of precipitate formation. The reaction with iodoethane, if a competing nucleophile were present, would proceed much faster. In this specific experiment, the formation of NaBr from **bromoethane** will be observed, while the iodoethane tube serves as a control. A similar experiment with chloroethane would show an even slower formation of NaCl precipitate, confirming the reactivity trend  $I > Br > Cl$ .<sup>[12]</sup>

The following workflow diagram illustrates the experimental procedure.



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Caption: Experimental workflow for the Finkelstein reaction.

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